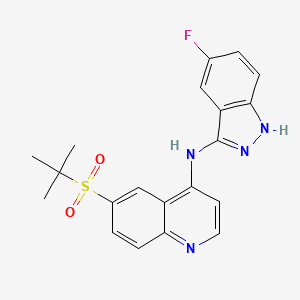

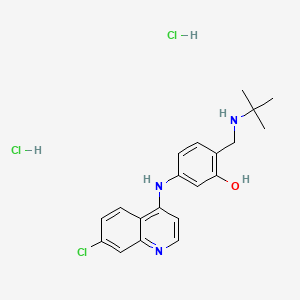

(Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid

Übersicht

Beschreibung

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, and other molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . The specific compound you mentioned seems to be a complex boronic acid derivative, but there’s limited information available about it specifically.

Wissenschaftliche Forschungsanwendungen

Hemoadsorption Therapy

HA130 is used in hemoadsorption therapy for critically ill patients . In a study, the efficacy of HA330 resin-directed hemoadsorption (HA) was tested in an endotoxin-induced porcine acute respiratory distress syndrome (ARDS) model. The results showed that HA330-HA improved oxygenation and lung mechanics, reduced lung edema and histopathological signs of ARDS, and reduced circulating and alveolar cytokine levels .

Treatment of Uremic Symptoms

HA130 has been used in the treatment of uremic symptoms in chronic hemodialysis . It has demonstrated benefits on clearance of middle uremic toxins such as B2MG and PTH and protein-bound toxins .

Treatment of Paraquat and Organophosphorus Poisoning

The HA130 cartridge has been developed for the treatment of paraquat and organophosphorus poisoning .

Modulation of Severe Inflammatory Processes

HA130 is used in the modulation of severe inflammatory processes . The data provided by Xu et al. corroborate the results of two small randomized controlled trials (RCT) investigating adjuvant HA330-HA in septic patients with acute lung injury .

Treatment of Complications of Hemodialysis

HA130 combined with conventional hemodialysis showed benefits in the complications of hemodialysis such as the uremic pruritis, sleep disorders, refractory hypertension, and quality of life .

Autotaxin Inhibition

HA130 is a potent and selective autotaxin inhibitor (IC 50 = 28 nM). It binds and inhibits autotaxin reversibly .

Eigenschaften

IUPAC Name |

[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNKMYWFWQTEHE-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of HA130?

A1: HA130 is a potent inhibitor of the enzyme autotaxin (ATX), also known as lysophospholipase D. [, , , ]

Q2: How does HA130 inhibit autotaxin?

A2: HA130 acts as an inhibitor of ATX's enzymatic activity, specifically targeting its lysophospholipase D activity. [, ] While the exact binding mode is not fully elucidated in the provided abstracts, studies suggest it directly interacts with the enzyme to prevent the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ]

Q3: What are the downstream effects of autotaxin inhibition by HA130?

A3: Inhibiting ATX with HA130 reduces LPA production. [, , ] Since LPA is a bioactive lipid that influences various cellular processes through LPA receptors (LPARs), HA130 effectively modulates those LPA-mediated signaling pathways. This includes effects on T cell migration across lymph nodes, [] reduction of myocardial ischemia/reperfusion injury, [, ] and potential impact on blood-brain barrier integrity after stroke. []

Q4: What is the molecular formula and weight of HA130?

A4: The provided abstracts do not explicitly state the molecular formula or weight of HA130.

Q5: Is there any spectroscopic data available for HA130?

A5: The provided abstracts do not offer specific spectroscopic data (e.g., NMR, IR) for HA130.

Q6: Has HA130 been incorporated into any specific medical devices?

A6: Yes, HA130 is utilized in hemoperfusion cartridges designed for extracorporeal blood purification therapies. [, , , , , , ]

Q7: What is the stability of HA130 within these medical devices?

A7: While the provided abstracts do not directly address HA130's stability within the cartridges, research indicates good biocompatibility, with no significant increase in necrosis or apoptosis of monocytes exposed to HA130-containing cartridges in both static and dynamic test conditions. [] This suggests an acceptable level of stability and non-reactivity within the device's operational context.

Q8: Does HA130 itself have catalytic properties?

A8: HA130 is not described as having intrinsic catalytic properties. It functions as an enzyme inhibitor, specifically targeting the catalytic activity of autotaxin. [, , , ]

Q9: Have computational methods been applied to study HA130?

A9: The provided abstracts do not indicate the use of computational methods like molecular modeling or simulations specifically for HA130.

Q10: What is known about the stability of HA130 under various storage conditions?

A10: The provided abstracts do not contain information about the storage stability of HA130.

Q11: Is there information on the SHE (Safety, Health, and Environment) regulations related to HA130 manufacturing or use?

A11: The provided abstracts do not directly address SHE regulations specific to HA130.

Q12: What is the ADME profile of HA130?

A12: Specific details about the absorption, distribution, metabolism, and excretion of HA130 are not provided in the abstracts.

Q13: What in vitro models have been used to study HA130's effects?

A13: In vitro studies mentioned in the abstracts include the use of U937 monocytes to assess the cytotoxicity of HA130-containing hemoperfusion cartridges. [] These studies revealed no significant increase in necrosis or apoptosis, indicating good biocompatibility.

Q14: What in vivo models have been used to investigate HA130's effects?

A14: Animal models utilized in HA130 research include:

- Mouse model of myocardial ischemia/reperfusion injury: Intrathecal administration of HA130 during myocardial ischemia was shown to reduce infarct size and cerebrospinal fluid LPA levels. []

- Mouse model of ischemic stroke (middle cerebral artery occlusion): Treatment with HA130 rescued endothelial permeability and mitochondrial dysfunction following ischemia and reperfusion, suggesting a potential therapeutic role in stroke. []

- Zebrafish model for studying left-right asymmetry: HA130 treatment disrupted the formation of Kupffer’s vesicle, a structure vital for establishing left-right asymmetry during development, suggesting a role for the autotaxin/LPA pathway in this process. []

Q15: Are there known cases of resistance developing to HA130?

A15: The provided abstracts do not mention any specific resistance mechanisms to HA130.

Q16: Are there specific drug delivery strategies being explored for HA130?

A16: The abstracts primarily focus on HA130's use in hemoperfusion cartridges for extracorporeal blood purification. [, , , , , , ] There isn't specific mention of alternative drug delivery strategies being explored.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

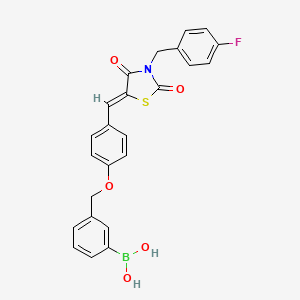

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

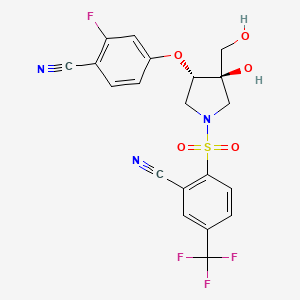

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

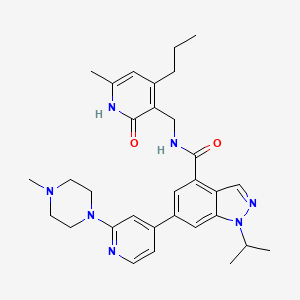

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)